What are the physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride?
What are the physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride?
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-2-cyclopentylacetonitrile Hydrochloride
Introduction
2-Amino-2-cyclopentylacetonitrile hydrochloride is a specialized organic compound of significant interest to researchers in medicinal chemistry and drug development. As an alpha-aminonitrile, it serves as a versatile building block, or synthon, for the synthesis of more complex molecules, particularly novel amino acids, and heterocyclic structures. The presence of a cyclopentyl group introduces lipophilicity and conformational rigidity, which are desirable attributes in the design of bioactive molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride, compiled to assist researchers and scientists in its effective application.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. The key identifiers for 2-Amino-2-cyclopentylacetonitrile hydrochloride are summarized below.
| Identifier | Value |
| IUPAC Name | 2-amino-2-cyclopentylacetonitrile hydrochloride |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.65 g/mol |
| Canonical SMILES | C1CCC(C1)C(C#N)N.Cl |
The molecular structure consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a nitrile group (-C≡N), a hydrogen atom, and a cyclopentyl ring. The hydrochloride salt is formed by the protonation of the basic amino group.
Caption: Chemical structure of 2-Amino-2-cyclopentylacetonitrile hydrochloride.
Physicochemical Properties
The physical state and solubility characteristics of a compound are critical for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related structures and supplier-provided data.
| Property | Value/Description | Source/Rationale |
| Appearance | White to off-white crystalline powder or solid. | Typical appearance for similar hydrochloride salts of organic amines.[1] |
| Melting Point | Not definitively reported. Expected to be a relatively high-melting solid, likely >150 °C, with decomposition. | Amine hydrochloride salts are ionic and typically have higher melting points than their free base forms. For comparison, Aminoacetonitrile HCl melts at 167-171 °C.[1] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free amine base.[1][2] |
| Stability | Stable under recommended storage conditions. The free base form, aminoacetonitrile, is known to be unstable at room temperature.[3] The hydrochloride salt provides enhanced stability. | The protonated amine group is less nucleophilic, preventing self-reaction with the electrophilic nitrile group.[3] |
Chemical Properties and Reactivity
The chemical behavior of 2-Amino-2-cyclopentylacetonitrile hydrochloride is dictated by its three primary functional components: the protonated primary amine, the nitrile group, and the cyclopentyl ring.
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Alpha-Amino Group (-NH₃⁺Cl⁻): The amine is present in its protonated ammonium salt form. It is weakly acidic and can be deprotonated by a base to liberate the free amine. The free amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.
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Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (forming 2-amino-2-cyclopentylacetic acid) or an amide. It can also be reduced to a primary amine (forming a diamine).
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Cyclopentyl Group: This aliphatic ring is generally unreactive under standard conditions. It provides a sterically defined, lipophilic scaffold that influences the molecule's overall shape and solubility.
Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases. Strong bases will deprotonate the ammonium salt to form the less stable free amine.
Proposed Synthetic Pathway
Alpha-aminonitriles are classically synthesized via the Strecker synthesis . This well-established one-pot reaction involves the condensation of an aldehyde or ketone with ammonia (or an ammonium salt) and a cyanide source. For 2-Amino-2-cyclopentylacetonitrile, the logical precursors would be cyclopentanecarboxaldehyde or, more commonly, cyclopentanone.
Caption: Proposed Strecker synthesis workflow for the target compound.
Experimental Protocol (Conceptual):
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Iminium Formation: Cyclopentanone is reacted with ammonium chloride in an aqueous or alcoholic solvent. This forms an equilibrium with the corresponding iminium ion.
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Cyanide Addition: A solution of sodium or potassium cyanide is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the iminium ion to form the alpha-aminonitrile product.[4]
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Acidification & Isolation: The resulting free base is often unstable and is typically not isolated. The reaction mixture is worked up and then treated with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the stable hydrochloride salt, which can then be isolated by filtration.
Spectroscopic and Analytical Profile
While a definitive published spectrum for this specific molecule is not available, a theoretical profile can be constructed based on its structure. This is invaluable for quality control and reaction monitoring.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets (8H): Complex signals corresponding to the cyclopentyl ring protons. - Singlet/Triplet (1H): Signal for the alpha-proton (CH). - Broad Singlet (3H): Signal for the ammonium (-NH₃⁺) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - ~120 ppm: Quaternary carbon of the nitrile group (-C≡N). - ~50-60 ppm: Alpha-carbon (CH-NH₃⁺). - ~25-40 ppm: Multiple signals for the carbons of the cyclopentyl ring. |
| FT-IR (cm⁻¹) | - ~2800-3100: Broad absorption from the N-H stretch of the ammonium salt. - ~2240-2260: Sharp, weak-to-medium intensity peak for the C≡N (nitrile) stretch. - ~2800-3000: C-H stretching from the cyclopentyl group. |
| Mass Spec (ESI+) | The molecular ion (M+) would be the free base. Expected m/z: 125.11 ([C₇H₁₂N₂ + H]⁺). This corresponds to the mass of the protonated free amine. |
Safety, Handling, and Storage
As a research chemical, 2-Amino-2-cyclopentylacetonitrile hydrochloride must be handled with appropriate care. Safety information is typically derived from data on structurally similar compounds, such as aminoacetonitrile hydrochloride.
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Hazard Classification: While not specifically classified, related aminonitriles are often categorized as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6] They can also cause skin and serious eye irritation.[5]
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Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is advisable to store it under an inert atmosphere.
-
First Aid Measures:
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Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[7]
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Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]
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Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
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Conclusion
2-Amino-2-cyclopentylacetonitrile hydrochloride is a valuable chemical intermediate whose utility is derived from the combined reactivity of its amine and nitrile functional groups, coupled with the structural influence of the cyclopentyl moiety. Its hydrochloride salt form ensures superior stability and handling characteristics compared to the corresponding free base. A thorough understanding of its physicochemical properties, reactivity, and safety precautions, as outlined in this guide, is essential for its successful application in synthetic and medicinal chemistry research.
References
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PubChem. (n.d.). Aminoacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemé. (n.d.). Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties. Retrieved from [Link]
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Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]
- Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
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PubChem. (n.d.). 2-Amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). Retrieved from [Link]
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Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]
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